1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride

VEGFR-2 inhibition Angiogenesis Kinase inhibitor scaffold

Researchers requiring a regiospecifically pure isoquinoline building block for kinase inhibitor SAR often face supply inconsistency. 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride provides the critical 5-position attachment essential for sub-100 nM potency against VEGFR-2, which cannot be replicated by 4- or 8-substituted analogs. This dihydrochloride salt ensures enhanced aqueous solubility for direct in vitro assay deployment. Key differentiation points: - Enables synthesis of VEGFR-2 inhibitors with IC₅₀ values as low as 0.017 µM. - Provides a piperazin-2-one hydrogen-bonding pattern distinct from sulfonamide-linked tools like HA-100. - Serves as a reliable analytical reference standard for LC-MS and HPLC method development.

Molecular Formula C13H15Cl2N3O
Molecular Weight 300.18
CAS No. 1803593-03-4
Cat. No. B2617147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride
CAS1803593-03-4
Molecular FormulaC13H15Cl2N3O
Molecular Weight300.18
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CC=CC3=C2C=CN=C3.Cl.Cl
InChIInChI=1S/C13H13N3O.2ClH/c17-13-9-15-6-7-16(13)12-3-1-2-10-8-14-5-4-11(10)12;;/h1-5,8,15H,6-7,9H2;2*1H
InChIKeyTUUFDWOREBFMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride Technical Specifications


1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride (CAS 1803593-03-4) is a heterocyclic organic compound with the molecular formula C₁₃H₁₅Cl₂N₃O and a molecular weight of 300.19 g/mol [1]. Structurally, it features an isoquinoline moiety linked at the 5-position to a piperazin-2-one ring, a scaffold commonly employed in medicinal chemistry for kinase inhibitor development and CNS-targeted agent design [2]. The compound is supplied as the dihydrochloride salt, enhancing aqueous solubility for in vitro assay applications [1].

Substitution Risks of 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride


The 5-position linkage of the isoquinoline to the piperazin-2-one ring in 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride establishes a specific vector and pharmacophore geometry that cannot be readily replicated by regioisomers (e.g., 4- or 8-substituted analogs) or by sulfonamide-linked isoquinoline-piperazine derivatives such as fasudil or H-7 [1]. In kinase inhibitor design, substitution at the 5-position has been shown to confer potent VEGFR-2 inhibitory activity, whereas alternative substitution patterns can alter both potency and selectivity profiles [1]. Additionally, the piperazin-2-one moiety introduces a hydrogen bond acceptor/donor pattern distinct from unsubstituted piperazine or N-alkylpiperazine derivatives, potentially affecting target engagement and metabolic stability [2].

Quantitative Evidence for 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride


VEGFR-2 Inhibition by Isoquinolin-5-yl Scaffolds

Compounds bearing the 1-(isoquinolin-5-yl) core demonstrate potent VEGFR-2 inhibition, with the scaffold enabling IC₅₀ values as low as 0.017 µM in optimized derivatives [1]. By contrast, phthalazine-based VEGFR-2 inhibitors lacking the isoquinoline moiety or featuring alternative heterocyclic attachments (e.g., quinoline or indazole) show reduced potency or altered selectivity profiles, underscoring the critical contribution of the 5-position isoquinoline attachment to target engagement [1].

VEGFR-2 inhibition Angiogenesis Kinase inhibitor scaffold

Tyrosinase Inhibition by Isoquinolin-5-yl Thioureas

1-(4-chlorophenyl)-3-(isoquinolin-5-yl) thiourea exhibits competitive tyrosinase inhibition with a Ki of 119.22 µM [1]. This contrasts with other isoquinoline-substituted thioureas bearing alternative substitution patterns (e.g., 1-, 3-, or 4-position attachment), which displayed weaker or no measurable inhibition in the same assay system [1].

Tyrosinase inhibition Melanogenesis Thiourea derivatives

ATP-Competitive Kinase Inhibition Profile

Isoquinoline-piperazine derivatives, including the sulfonamide-linked analog HA-100 (1-(5-isoquinolinesulfonyl)piperazine), exhibit broad-spectrum ATP-competitive protein kinase inhibition with IC₅₀ values of 8 µM (PKA), 12 µM (PKC), and 4 µM (PKG) [1]. The piperazin-2-one variant replaces the sulfonamide linker with a direct C-N bond at the 5-position and introduces a carbonyl group in the piperazine ring, which may alter both potency and kinase selectivity relative to sulfonamide-linked analogs .

Protein kinase inhibition ATP-competitive PKA/PKC/PKG

Application Scenarios for 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride


VEGFR-2 Inhibitor SAR Exploration

Procure 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride as a key intermediate for synthesizing 1-(isoquinolin-5-yl)-4-arylamino-phthalazine derivatives. This scaffold class has demonstrated VEGFR-2 IC₅₀ values as low as 0.017 µM, with the 5-position isoquinoline attachment being essential for achieving sub-100 nM potency [1]. Alternative cores lacking the isoquinoline moiety typically yield IC₅₀ values >0.1 µM, making this intermediate critical for potency-driven SAR campaigns [1].

Tyrosinase Inhibitor Development for Melanogenesis

Utilize this compound for preparing isoquinolin-5-yl thiourea or urea derivatives. The 1-(4-chlorophenyl)-3-(isoquinolin-5-yl) thiourea analog has demonstrated competitive tyrosinase inhibition (Ki = 119.22 µM), whereas regioisomers substituted at alternative positions (e.g., 1-, 3-, or 4-position) show no detectable activity [1]. The 5-substituted isoquinoline core is therefore essential for target engagement in this application.

ATP-Competitive Kinase Inhibitor Design

Deploy 1-(Isoquinolin-5-yl)piperazin-2-one dihydrochloride as a building block for developing next-generation ATP-competitive kinase inhibitors. The compound replaces the sulfonamide linker found in reference inhibitors such as HA-100 (IC₅₀ values: PKA 8 µM, PKC 12 µM, PKG 4 µM) with a direct C-N bond and introduces a piperazin-2-one carbonyl [1][2]. This structural divergence may yield altered kinase selectivity profiles and improved metabolic stability compared to established sulfonamide-linked tool compounds [2].

Isoquinoline-5-yl Reference Standard for Analytical Methods

Employ this dihydrochloride salt as a reference standard for HPLC, LC-MS, or NMR method development when characterizing novel isoquinoline-5-yl piperazine derivatives. The defined molecular weight (300.19 g/mol) and UV chromophore of the isoquinoline ring provide consistent analytical benchmarks for purity assessment and reaction monitoring [1].

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